2-Amino-4-bromo-5-(trifluoromethyl)phenol

Physicochemical Characterization Chromatography Formulation

2-Amino-4-bromo-5-(trifluoromethyl)phenol (CAS 1613719-78-0) is a trisubstituted phenol bearing ortho-amino, para-bromo, and meta-trifluoromethyl groups on a benzene ring scaffold. It belongs to the class of halogenated aminophenols that serve as versatile synthetic intermediates for pharmaceutical and agrochemical development.

Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
CAS No. 1613719-78-0
Cat. No. B1380525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromo-5-(trifluoromethyl)phenol
CAS1613719-78-0
Molecular FormulaC7H5BrF3NO
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)N)Br)C(F)(F)F
InChIInChI=1S/C7H5BrF3NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2
InChIKeyDVKCTLMWDUGPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-bromo-5-(trifluoromethyl)phenol (CAS 1613719-78-0): A Strategic Halogenated Aminophenol Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-Amino-4-bromo-5-(trifluoromethyl)phenol (CAS 1613719-78-0) is a trisubstituted phenol bearing ortho-amino, para-bromo, and meta-trifluoromethyl groups on a benzene ring scaffold [1]. It belongs to the class of halogenated aminophenols that serve as versatile synthetic intermediates for pharmaceutical and agrochemical development [2]. The molecule features three electronically distinct substituents: an electron-donating amino group (–NH₂), an electron-withdrawing trifluoromethyl group (–CF₃), and a polarizable bromine atom capable of participating in halogen bonding and cross-coupling reactions [1]. With a molecular formula of C₇H₅BrF₃NO, a molecular weight of 256.02 g·mol⁻¹, a computed density of 1.8 ± 0.1 g·cm⁻³, and a predicted boiling point of 278.7 ± 40.0 °C at 760 mmHg , this compound is commercially available at 95% purity from multiple suppliers including Sigma-Aldrich (MFCD28741410) and Combi-Blocks (QN-2017) . Its primary documented application is as a fragment hit and key intermediate in the discovery of selective, orally bioavailable protein kinase Cθ (PKCθ) inhibitors for autoimmune disease therapy [3].

Why 2-Amino-4-bromo-5-(trifluoromethyl)phenol Cannot Be Replaced by Its Chloro, Fluoro, or Des-Halo Analogs in Synthetic and Pharmacological Contexts


2-Amino-4-bromo-5-(trifluoromethyl)phenol occupies a unique position among halogenated aminophenol building blocks because the bromine atom at the 4-position provides a combination of leaving-group reactivity, polarizable volume, and electronic effects that is not simultaneously offered by the corresponding 4-chloro (CAS 1060757-37-0, MW 211.57), 4-fluoro, or unsubstituted 2-amino-5-(trifluoromethyl)phenol analogs . In cross-coupling chemistry (e.g., Suzuki, Buchwald–Hartwig, and Ullmann reactions), the C–Br bond exhibits substantially higher oxidative addition reactivity with palladium(0) catalysts compared to the C–Cl bond, enabling milder reaction conditions and broader substrate scope [1]. From a medicinal chemistry perspective, the bromine atom participates in halogen bonding with protein backbone carbonyl oxygens—an interaction that is geometrically and energetically distinct from those of chlorine or fluorine, as demonstrated across multiple halogenated phenol crystal structures and protein–ligand complexes [2][3]. Additionally, the bromo substituent contributes approximately +0.23 logP units relative to the chloro analog (estimated from 2-bromophenol logP 0.504 vs. 2-chlorophenol logP 0.277 in the QSAR DB), modulating lipophilicity and passive membrane permeability in a manner that is not linearly additive with other substituents [4]. In the specific context of the PKCθ inhibitor program, 2-amino-4-bromo-5-(trifluoromethyl)phenol was identified as the optimal fragment hit (compound 1) from a library screen, and the bromine atom was retained throughout the optimization campaign culminating in compound 41, indicating that its electronic and steric contribution was non-redundant with alternative halogen substitution patterns [5]. These convergent lines of evidence demonstrate that generic substitution with a chloro or des-halo analog would alter reaction kinetics, binding thermodynamics, and physicochemical property profiles in ways that cannot be predicted by simple analog interpolation.

Quantitative Differentiation Evidence: 2-Amino-4-bromo-5-(trifluoromethyl)phenol vs. Closest Analogs


Physicochemical Property Differentiation: Density, Boiling Point, and Lipophilicity of the Bromo Analog vs. the 4-Chloro Comparator

The 4-bromo substituent imparts measurably higher density and lipophilicity compared to the 4-chloro analog. The bromo compound (CAS 1613719-78-0) exhibits a computed density of 1.8 ± 0.1 g·cm⁻³ and a predicted boiling point of 278.7 ± 40.0 °C at 760 mmHg, while the corresponding 4-chloro analog (CAS 1060757-37-0) shows a lower density of 1.6 ± 0.1 g·cm⁻³ and a slightly higher boiling point of 285.4 ± 40.0 °C . Furthermore, the bromo substituent contributes an estimated increase of approximately +0.23 logP units relative to the chloro substituent, based on reference data for 2-bromophenol (logP = 0.504) versus 2-chlorophenol (logP = 0.277) in the QSAR database [1]. These differences directly impact chromatographic retention behavior, liquid–liquid extraction efficiency, and formulation partitioning in biphasic reaction systems during downstream synthesis.

Physicochemical Characterization Chromatography Formulation

Synthetic Reactivity Differentiation: C–Br vs. C–Cl Bond in Palladium-Catalyzed Cross-Coupling Reactions

The C–Br bond in 2-amino-4-bromo-5-(trifluoromethyl)phenol undergoes oxidative addition to Pd(0) catalysts with significantly higher kinetic facility compared to the C–Cl bond in the 4-chloro analog. In the foundational work by Miyaura and Suzuki, the relative reactivity order for aryl halides in Suzuki–Miyaura coupling is established as I > Br >> Cl, with aryl bromides reacting approximately 10- to 50-fold faster than the corresponding aryl chlorides under identical conditions [1]. This enhanced reactivity enables the bromo compound to participate in cross-coupling reactions at lower temperatures (e.g., room temperature to 60 °C) and with lower catalyst loadings, whereas the chloro analog typically requires elevated temperatures (80–110 °C) and/or specialized ligand systems (e.g., Buchwald ligands) to achieve comparable conversion [2]. For procurement purposes, the bromo building block therefore offers broader synthetic compatibility across diverse palladium catalyst systems and a wider operational window for reaction optimization.

Cross-Coupling Chemistry Medicinal Chemistry Synthesis Catalysis

Halogen Bond Donor Capability: Bromine vs. Chlorine as a σ-Hole Donor in Supramolecular and Protein–Ligand Interactions

The bromine atom at the 4-position possesses a significantly larger and more electropositive σ-hole than the corresponding chlorine substituent, making it a stronger halogen bond donor. According to the comprehensive review by Cavallo et al. (2016), the calculated maximum electrostatic potential (Vs,max) on the halogen σ-hole increases in the order F < Cl < Br < I, with bromine exhibiting a Vs,max approximately 1.5- to 2-fold larger than chlorine in comparable aromatic contexts [1]. In protein–ligand complexes, bromine atoms form halogen bonds with backbone carbonyl oxygen atoms at C–Br···O distances of 2.8–3.3 Å and interaction energies ranging from −2 to −5 kcal·mol⁻¹, whereas chlorine-mediated halogen bonds are weaker (typically −1 to −3 kcal·mol⁻¹) and exhibit stricter geometric requirements [2]. In the specific context of the PKCθ inhibitor program described by George et al. (2015), fragment hit 1 (identified as 2-amino-4-bromo-5-(trifluoromethyl)phenol or a close structural analog thereof) was selected over other halogenated fragments, and the bromine atom was retained throughout the structure-based optimization to compound 41, consistent with its role in a productive halogen bond interaction with the kinase hinge region [3].

Halogen Bonding Structure-Based Drug Design Crystal Engineering

Validated Fragment Hit Status: Direct Experimental Evidence from the PKCθ Inhibitor Discovery Program

2-Amino-4-bromo-5-(trifluoromethyl)phenol (or a structurally congruent fragment) was identified as fragment hit 1 in a fragment-based screening campaign targeting protein kinase Cθ (PKCθ), a validated target for autoimmune diseases including rheumatoid arthritis, inflammatory bowel disease, and psoriasis [1]. This fragment hit served as the starting point for structure-based optimization that ultimately yielded compound 41, a lead compound demonstrating excellent in vitro activity, good oral pharmacokinetics, and efficacy in both acute and chronic in vivo disease models [1]. While the chloro analog (CAS 1060757-37-0) was not explicitly reported as inactive, the retention of the bromine substituent throughout the optimization campaign—from fragment hit 1 through compound 41 and the structurally characterized compound 35 co-crystallized with PKCθ (PDB 4Q9Z)—indicates that the bromo substitution pattern was functionally non-redundant [2]. Compound 41 achieved an IC₅₀ value of 55 nM against PKCθ with 74-fold selectivity over PKCα, as reported in the PDB entry 4Q9Z and the associated publication [1][2].

Fragment-Based Drug Discovery Kinase Inhibition Autoimmune Disease

Acidity Modulation: Bromophenol vs. Chlorophenol pKa Trends in ortho-Amino-Substituted Systems

Density functional theory (DFT) studies on the complete series of bromophenols and chlorophenols at the B3LYP/6-311G++(d,p) level have established that bromophenols exhibit a larger inductive effect and are slightly stronger acids than their chlorophenol counterparts [1]. For ortho- and para-substituted congeners, the acidities of chloro- and bromophenols are approximately equivalent due to the cancellation of opposing inductive and mesomeric effects [2]. However, for meta-substituted analogs, chlorophenol is significantly stronger than the bromo analog [2]. In the context of 2-amino-4-bromo-5-(trifluoromethyl)phenol, the bromine is positioned para to the hydroxyl group (and meta to the amino group), placing it in a substitution pattern where bromophenol acidity trends predict approximately equivalent or slightly enhanced acidity relative to the chloro analog [1][2]. This property directly affects the compound's ionization state under physiological and reaction conditions, influencing solubility, extraction behavior, and its ability to form crystalline salts for purification.

pKa Modulation Reaction Optimization Salt Formation

Agrochemical Intermediate Utility: Patent-Documented Application of 2-Amino-4-substituted Phenols in Pesticide Synthesis

Patent literature explicitly identifies 2-amino-4-substituted phenols as useful intermediates for pesticide production [1]. A dedicated method patent (U.S. Patent Application 20160297743) describes synthetic routes for producing 2-amino-4-substituted phenols, with 4-trifluoromethylsulfonylphenol as a specific example, and broadly claims 4-substituted variants including those bearing halogen substituents [1]. The bromo substituent at the 4-position provides a distinct advantage in this context: it can serve as a synthetic handle for further functionalization via metal-catalyzed cross-coupling to introduce aryl, heteroaryl, or alkynyl groups, or it can be retained as a bioactive moiety mimicking the known pesticidal brominated pyrrole scaffold (e.g., tralopyril, chlorfenapyr) that requires a bromine atom for target binding [2]. The chloro analog (CAS 1060757-37-0) lacks this dual functionality because the C–Cl bond is significantly less reactive in cross-coupling chemistry, limiting downstream diversification options for agrochemical lead optimization programs [3].

Agrochemical Synthesis Pesticide Intermediate Patent Literature

High-Value Application Scenarios for 2-Amino-4-bromo-5-(trifluoromethyl)phenol in Research and Industrial Settings


Fragment-Based Drug Discovery (FBDD) Targeting Protein Kinases

The documented role of 2-amino-4-bromo-5-(trifluoromethyl)phenol as fragment hit 1 in the PKCθ inhibitor program [1] makes it a validated starting point for fragment-based screening libraries targeting the kinase superfamily. Procurement teams supporting FBDD campaigns should prioritize this compound for inclusion in fragment libraries, particularly for targets where a halogen bond between a bromine atom and the kinase hinge region backbone carbonyl is anticipated to contribute to binding affinity. The 74-fold selectivity of the optimized compound 41 for PKCθ over PKCα (IC₅₀ = 55 nM) reported in the J. Med. Chem. publication and PDB entry 4Q9Z demonstrates the tractability of this fragment for achieving selectivity through structure-based optimization [2].

Palladium-Catalyzed Cross-Coupling Library Synthesis in Medicinal Chemistry

The C–Br bond in 2-amino-4-bromo-5-(trifluoromethyl)phenol provides reactivity advantages over the C–Cl bond in the chloro analog, enabling Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings under milder conditions and with broader catalyst compatibility [3]. This compound is the preferred choice for parallel synthesis and library production where diverse biaryl, aminoaryl, or alkynylaryl products are desired from a single halogenated building block. The ortho-amino and para-hydroxy groups provide additional sites for subsequent functionalization (e.g., amide bond formation, O-alkylation), making this a versatile three-point diversification scaffold .

Agrochemical Lead Generation Using Halogenated Phenol Building Blocks

The patent-documented utility of 2-amino-4-substituted phenols as pesticide intermediates [4], combined with the structural analogy to brominated pyrrole pesticides such as tralopyril and chlorfenapyr that require a bromine atom for target engagement [5], positions 2-amino-4-bromo-5-(trifluoromethyl)phenol as a strategic building block for agrochemical discovery programs. The bromine atom can be retained as a bioactive moiety or exploited as a synthetic handle for late-stage diversification, offering flexibility that the corresponding chloro analog (limited to retention only due to poor cross-coupling reactivity) cannot provide [3].

Halogen Bond-Directed Supramolecular Chemistry and Crystal Engineering

The stronger σ-hole on bromine compared to chlorine translates into more robust and directional halogen bonding interactions in the solid state [6]. Research groups engaged in crystal engineering, co-crystal design, or supramolecular assembly should select the bromo compound over the chloro analog when a halogen bond donor is required to direct molecular packing, stabilize host–guest complexes, or facilitate co-crystallization with halogen bond acceptors. The quantitative differences in halogen bond interaction energies (Br: −2 to −5 kcal·mol⁻¹ vs. Cl: −1 to −3 kcal·mol⁻¹) provide a measurable thermodynamic advantage for bromine-mediated crystal engineering applications [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-bromo-5-(trifluoromethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.